

Application Notes and Protocols: Nitration of 6-Aminopyrimidine-2,4-dione

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Compound of Interest

Compound Name: 6-amino-5-nitropyrimidine-
2,4(1H,3H)-dione

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Abstract

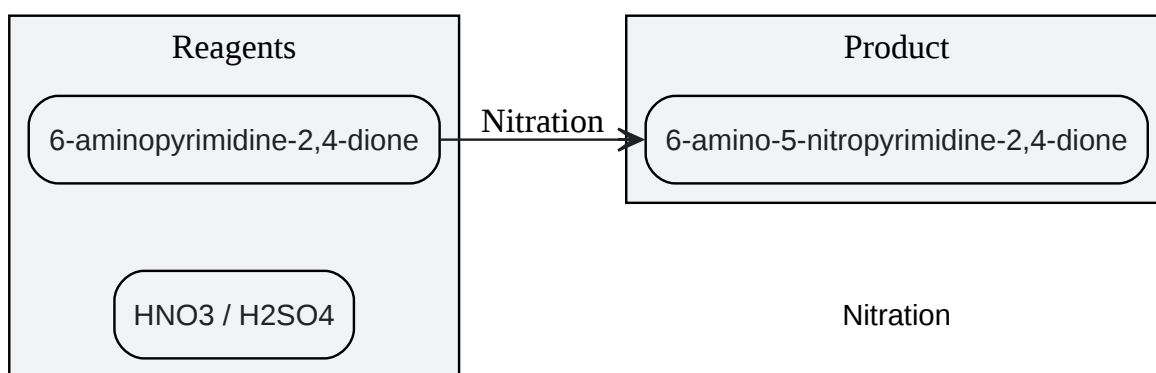
This document provides a detailed protocol for the nitration of 6-aminopyrimidine-2,4-dione to synthesize 6-amino-5-nitropyrimidine-2,4-dione, a valuable intermediate in medicinal chemistry and drug development. The protocol is based on established methods for the nitration of structurally similar pyrimidine derivatives. Included are comprehensive experimental procedures, safety precautions, and data presentation to ensure reproducible and efficient synthesis.

Introduction

6-Aminopyrimidine-2,4-dione, also known as 6-aminouracil, is a key heterocyclic building block. The introduction of a nitro group at the C5 position via electrophilic nitration yields 6-amino-5-nitropyrimidine-2,4-dione. This product serves as a versatile precursor for the synthesis of various biologically active compounds, including inhibitors of enzymes such as nitric oxide synthase. The electron-withdrawing nature of the nitro group also opens up possibilities for further chemical modifications. This protocol details the synthesis using a mixed acid nitrating agent, a common and effective method for such transformations.

Chemical Reaction

The nitration of 6-aminopyrimidine-2,4-dione proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich C5 position of the pyrimidine ring.



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Caption: Reaction scheme for the nitration of 6-aminopyrimidine-2,4-dione.

Experimental Protocol

This protocol is adapted from the successful nitration of the closely related compound, 2,4-diamino-6-hydroxypyrimidine. Researchers should perform initial small-scale trials to optimize conditions for 6-aminopyrimidine-2,4-dione.

Materials and Reagents:

Reagent/Material	Grade	Supplier
6-Aminopyrimidine-2,4-dione	≥98%	Commercially Available
Fuming Nitric Acid (90-95%)	Reagent	Commercially Available
Concentrated Sulfuric Acid (98%)	Reagent	Commercially Available
Dichloromethane	ACS Grade	Commercially Available
Deionized Water	---	---
Ice	---	---

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Ice-water bath
- Büchner funnel and filter flask
- Standard laboratory glassware
- pH meter or pH paper
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask, suspend 6-aminopyrimidine-2,4-dione (1.0 eq) in concentrated sulfuric acid (98%).
- **Cooling:** Cool the suspension to 0-5 °C using an ice-water bath with constant stirring.
- **Addition of Nitrating Agent:** Slowly add fuming nitric acid (1.0-1.2 eq) dropwise to the cooled suspension via a dropping funnel. Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition.

- **Reaction:** After the complete addition of nitric acid, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours.
- **Quenching:** Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
- **Isolation:** Isolate the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake sequentially with cold deionized water until the filtrate is neutral, followed by a wash with cold dichloromethane.
- **Drying:** Dry the product under vacuum at 50-60 °C to a constant weight.

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Concentrated and fuming acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The addition of the nitrating agent is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
- Quenching the reaction mixture with ice should be done slowly and carefully to control the exothermic release of heat.

Data Presentation

Table 1: Physical and Chemical Properties of 6-Amino-5-nitropyrimidine-2,4-dione

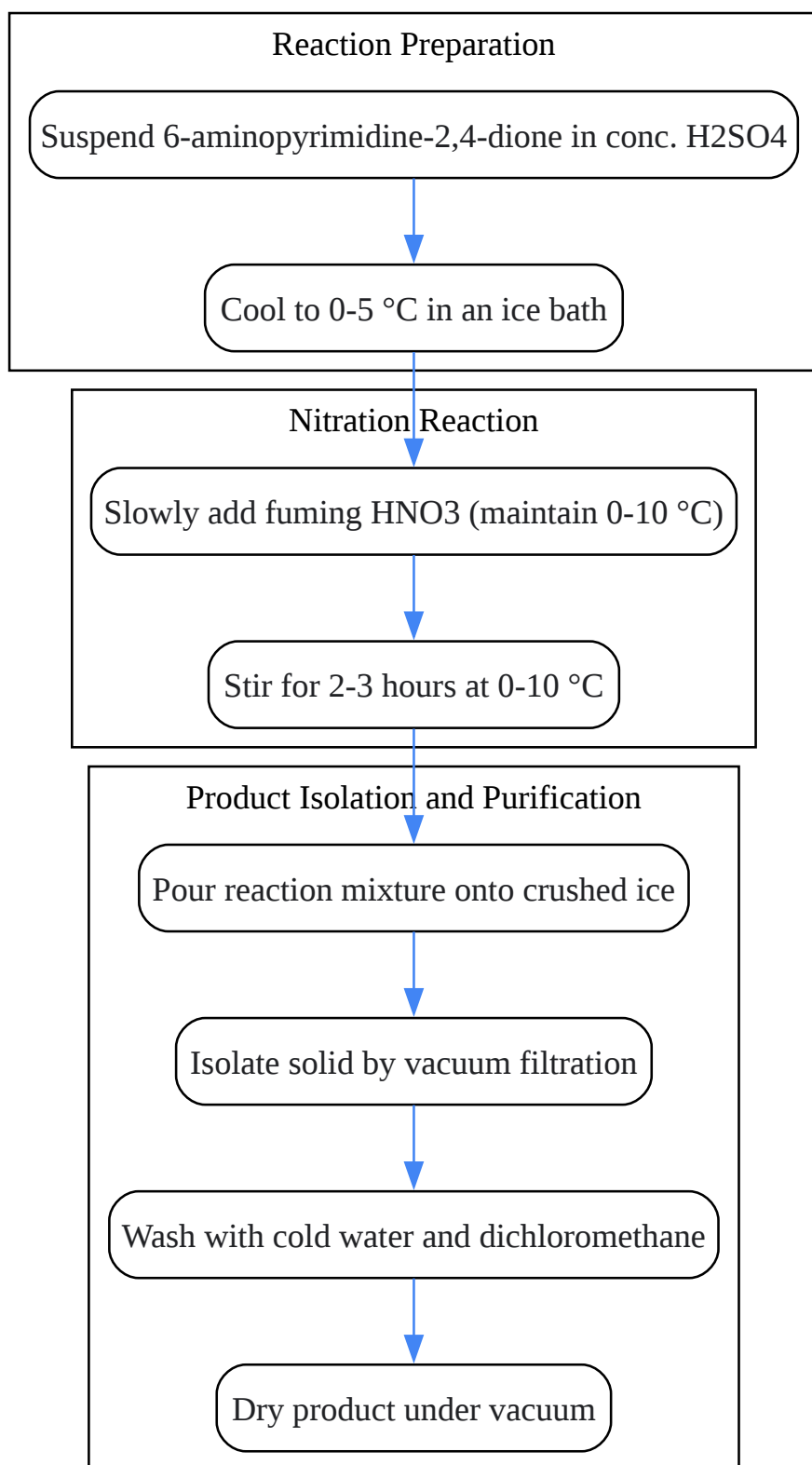
Property	Value	Reference
CAS Number	3346-22-3	[1] [2]
Molecular Formula	C ₄ H ₄ N ₄ O ₄	[1]
Molecular Weight	172.10 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	>300 °C	[1]
Storage Conditions	-20°C Freezer, inert atmosphere	[1]

Table 2: Expected Yield and Purity

Based on analogous reactions, the following outcomes can be anticipated.

Parameter	Expected Value
Yield	90-97%
Purity (HPLC)	≥98%

Visualization of Experimental Workflow



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Caption: Workflow for the synthesis of 6-amino-5-nitropyrimidine-2,4-dione.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
- Melting Point: To compare with the literature value.
- Spectroscopy (^1H NMR, ^{13}C NMR, IR): To confirm the chemical structure.

Discussion

The protocol described provides a robust method for the synthesis of 6-amino-5-nitropyrimidine-2,4-dione. The use of a mixed acid system is a standard and efficient way to achieve nitration on electron-rich heterocyclic systems. The amino group at the C6 position is a strong activating group, directing the electrophilic substitution to the adjacent C5 position. Careful control of the reaction temperature is the most critical parameter to ensure a high yield and purity of the product, minimizing the potential for over-nitration or degradation of the starting material. The workup procedure is designed to effectively remove unreacted acids and inorganic byproducts.

Conclusion

This application note provides a detailed and actionable protocol for the nitration of 6-aminopyrimidine-2,4-dione. By following the outlined procedures and safety precautions, researchers can reliably synthesize 6-amino-5-nitropyrimidine-2,4-dione, a key intermediate for the development of novel therapeutic agents. The provided data tables and workflow diagrams offer a clear and concise guide for laboratory execution.

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